molecular formula C10H19NOS B15227237 (4-(Thietan-3-ylamino)cyclohexyl)methanol

(4-(Thietan-3-ylamino)cyclohexyl)methanol

Cat. No.: B15227237
M. Wt: 201.33 g/mol
InChI Key: BCFVRDJXIVXGHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Thietan-3-ylamino)cyclohexyl)methanol is a chemical compound that features a cyclohexyl ring substituted with a thietan-3-ylamino group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Thietan-3-ylamino)cyclohexyl)methanol typically involves the following steps:

    Formation of the Thietan-3-ylamino Group: This can be achieved by reacting a suitable thietane derivative with an amine under controlled conditions.

    Cyclohexyl Ring Substitution: The thietan-3-ylamino group is then introduced to a cyclohexyl ring through a substitution reaction.

    Introduction of the Methanol Group: Finally, the methanol group is added to the cyclohexyl ring, often through a hydroxylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(Thietan-3-ylamino)cyclohexyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the functional groups or the cyclohexyl ring.

    Substitution: The thietan-3-ylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted cyclohexyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-(Thietan-3-ylamino)cyclohexyl)methanol would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interaction with Receptors: Modulating receptor function and signaling pathways.

    Cellular Pathways: Affecting cellular processes such as apoptosis, proliferation, or differentiation.

Comparison with Similar Compounds

Similar Compounds

    (4-(Thietan-3-ylamino)cyclohexyl)ethanol: Similar structure with an ethanol group instead of methanol.

    (4-(Thietan-3-ylamino)cyclohexyl)propane: Similar structure with a propane group instead of methanol.

Uniqueness

(4-(Thietan-3-ylamino)cyclohexyl)methanol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H19NOS

Molecular Weight

201.33 g/mol

IUPAC Name

[4-(thietan-3-ylamino)cyclohexyl]methanol

InChI

InChI=1S/C10H19NOS/c12-5-8-1-3-9(4-2-8)11-10-6-13-7-10/h8-12H,1-7H2

InChI Key

BCFVRDJXIVXGHX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CO)NC2CSC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.